2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetylation: The nitrated pyrazole is acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving sulfur and a suitable diene.
Coupling Reaction: Finally, the pyrazole and thiophene derivatives are coupled under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acyl chlorides in the presence of a base such as triethylamine.
Major Products
Reduction: 2-[({4-amino-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide.
Substitution: Various acyl derivatives depending on the acylating agent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group may play a role in redox reactions, while the acetyl and thiophene groups may facilitate binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
Uniqueness
The presence of both a pyrazole and a thiophene ring in the same molecule is relatively rare and imparts unique electronic properties to the compound. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C14H17N5O4S |
---|---|
Molecular Weight |
351.38 g/mol |
IUPAC Name |
2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H17N5O4S/c1-6-9(4)24-14(11(6)13(15)21)16-10(20)5-18-8(3)12(19(22)23)7(2)17-18/h5H2,1-4H3,(H2,15,21)(H,16,20) |
InChI Key |
BYHHTSWBLHUHQF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.